molecular formula C9H8N2O2 B3197127 Benzenamine, 2-ethynyl-5-methyl-4-nitro- CAS No. 1003858-65-8

Benzenamine, 2-ethynyl-5-methyl-4-nitro-

Cat. No.: B3197127
CAS No.: 1003858-65-8
M. Wt: 176.17 g/mol
InChI Key: ROMDUBKKALNQEQ-UHFFFAOYSA-N
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Description

Benzenamine, 2-ethynyl-5-methyl-4-nitro- is an organic compound with the molecular formula C9H8N2O2 It is a derivative of benzenamine, characterized by the presence of an ethynyl group at the 2-position, a methyl group at the 5-position, and a nitro group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, 2-ethynyl-5-methyl-4-nitro- typically involves multi-step organic reactions. One common method includes the nitration of 2-ethynyl-5-methylbenzenamine, followed by purification processes to isolate the desired product. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the selective nitration at the 4-position.

Industrial Production Methods

In an industrial setting, the production of Benzenamine, 2-ethynyl-5-methyl-4-nitro- may involve large-scale nitration reactors where the reaction parameters such as temperature, pressure, and reactant concentrations are meticulously controlled. The use of continuous flow reactors can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzenamine, 2-ethynyl-5-methyl-4-nitro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, yielding 2-ethynyl-5-methyl-4-aminobenzenamine.

    Substitution: The ethynyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Halogenation reagents like bromine (Br2) or chlorine (Cl2) can be employed under controlled conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of 2-ethynyl-5-methyl-4-aminobenzenamine.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Benzenamine, 2-ethynyl-5-methyl-4-nitro- has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Benzenamine, 2-ethynyl-5-methyl-4-nitro- involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ethynyl group may also play a role in modulating the compound’s reactivity and interactions with enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

    Benzenamine, N,N-dimethyl-4-nitro-: Similar in structure but with dimethyl groups instead of ethynyl and methyl groups.

    Benzenamine, 2-ethynyl-4-nitro-: Lacks the methyl group at the 5-position.

    Benzenamine, 4-nitro-: Lacks both the ethynyl and methyl groups.

Uniqueness

Benzenamine, 2-ethynyl-5-methyl-4-nitro- is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity and potential applications. The combination of the ethynyl, methyl, and nitro groups in a single molecule provides a versatile scaffold for further chemical modifications and functionalization.

Properties

IUPAC Name

2-ethynyl-5-methyl-4-nitroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-3-7-5-9(11(12)13)6(2)4-8(7)10/h1,4-5H,10H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROMDUBKKALNQEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1[N+](=O)[O-])C#C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101287945
Record name 2-Ethynyl-5-methyl-4-nitrobenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101287945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1003858-65-8
Record name 2-Ethynyl-5-methyl-4-nitrobenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1003858-65-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Ethynyl-5-methyl-4-nitrobenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101287945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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